molecular formula C16H12ClN3S B2444144 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 896053-12-6

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2444144
CAS No.: 896053-12-6
M. Wt: 313.8
InChI Key: OKAIJRKZDRYXMO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a synthetic pyridazine derivative of high interest in medicinal chemistry and drug discovery research. Pyridazine-based scaffolds are recognized as significant biologically active pharmacophores, providing a wide range of potential therapeutic applications . This compound features a chlorophenyl moiety and a pyridinylmethylthio side chain, a structural motif seen in compounds investigated for various biological activities . The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, are known to be advantageous in drug-target interactions and molecular recognition . This compound is intended for research applications such as antiviral development , given that structurally similar pyridazine derivatives have demonstrated significant activity against viruses like the hepatitis A virus (HAV) . Furthermore, its framework holds potential for screening in other therapeutic areas, including anticancer and anti-tubercular research, as imidazo[1,2-b]pyridazine analogs are known to be highly active against Mycobacterium tuberculosis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex fused heterocyclic systems, or as a pharmacophore in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAIJRKZDRYXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is typically constructed via cyclocondensation of 1,4-diketones with hydrazine. For example, ethyl 3-oxo-4-phenylbutanoate reacts with hydrazine hydrate in ethanol under reflux to yield 6-phenylpyridazin-3(2H)-one. Chlorination of the ketone intermediate using phosphorus oxychloride (POCl₃) generates the dichloropyridazine precursor.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Catalyst: None
  • Yield: 78–85%

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis. A halogenated pyridazine intermediate (e.g., 6-bromo-3-chloropyridazine) reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base.

Optimized Parameters :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 100°C
Reaction Time 12 hours
Yield 82%

Alternative methods include Ullmann coupling using copper catalysts, though yields are lower (65–70%).

Thioether Linkage Installation

The pyridin-3-ylmethylthio group is introduced via nucleophilic substitution. A halogenated pyridazine intermediate reacts with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate.

Representative Procedure :

  • Dissolve 6-chloro-3-(4-chlorophenyl)pyridazine (1 equiv) and pyridin-3-ylmethanethiol (1.2 equiv) in DMF.
  • Add K₂CO₃ (2 equiv) and stir at 60°C for 8 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 76%

Industrial-Scale Optimization

Large-scale production modifies laboratory protocols for cost and efficiency:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.
  • Catalyst Recycling : Pd recovery systems minimize costs in Suzuki coupling.
  • Solvent Recycling : DMF and dioxane are distilled and reused.

Comparative Table of Scalability :

Parameter Laboratory Scale Industrial Scale
Reaction Volume 100 mL 500 L
Catalyst Loading 5 mol% 2 mol%
Yield 82% 78%
Purity 95% (HPLC) 98% (HPLC)

Characterization and Quality Control

Final product validation employs spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridazine-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂).
  • LC-MS (ESI+) : m/z 358.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated C 60.42%, H 3.82%, N 15.54%; Found C 60.38%, H 3.79%, N 15.50%.

Challenges and Mitigation Strategies

Regioselectivity in Thioether Formation

Competing substitution at adjacent pyridazine positions is mitigated by:

  • Using bulkier bases (e.g., DBU) to favor attack at the less hindered site.
  • Lowering reaction temperatures to 40°C.

Byproduct Formation in Suzuki Coupling

Pd black precipitation and homocoupling are addressed by:

  • Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Degassing solvents to prevent oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits antimicrobial and anticancer properties:

  • Anticancer Activity: Studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 0.014 µM against SGC-7901 cells, comparable to established chemotherapeutic agents.
CompoundCell LineIC50 (μM)
3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazineSGC-79010.014
CA-4A5490.012
CA-4HT-10800.008

These findings indicate its potential as a therapeutic agent in cancer treatment.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:

  • Inhibition of Enzyme Activity: It is hypothesized that the compound may inhibit pathways involved in cancer cell proliferation by binding to active sites on target proteins.

Material Science

In addition to its biological applications, this compound can serve as a building block for the synthesis of new materials with desirable properties such as conductivity or fluorescence.

Case Study 1: Anticancer Properties

A study conducted on various derivatives of triazolo[4,3-b]pyridazine indicated that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for further research in oncology.

Case Study 2: Antimicrobial Activity

Another research effort highlighted the antimicrobial properties of this compound against various bacterial strains, supporting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a pyridin-3-ylmethylthio group.

    3-(4-Chlorophenyl)-6-(phenylthio)pyridazine: Similar structure but with a phenylthio group instead of a pyridin-3-ylmethylthio group.

Uniqueness

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of the pyridin-3-ylmethylthio group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Biological Activity

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a chlorophenyl group with a pyridin-3-ylmethylthio moiety, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's IUPAC name is 3-(4-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine. It has a molecular weight of approximately 353.8 g/mol and is characterized by the following structural formula:

C17H12ClN5S\text{C}_{17}\text{H}_{12}\text{ClN}_5\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways within cells. The presence of the chlorophenyl and pyridin-3-ylmethylthio groups enhances its binding affinity to molecular targets, which is critical for its biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antifungal and antibacterial properties against various pathogens. For instance, it has been tested against Mycobacterium tuberculosis and several fungal strains with promising results .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest it may inhibit tumor growth and induce apoptosis in certain cancer types .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In one study, derivatives of this compound were synthesized and tested for their activity against fungal strains. The results indicated that some derivatives exhibited inhibition zones ranging from 20 to 25 mm .
  • Cytotoxicity Against Cancer Cells : Another study focused on the anticancer activity of the compound against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(4-Chlorophenyl)-6-thio-pyridazineYesYesYes
1,2,4-Oxadiazole DerivativesYesModerateLimited
Pyrazole DerivativesModerateHighModerate

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

Core pyridazine formation : Start with a chlorophenyl-substituted pyridazine precursor.

Thioether linkage : React with pyridin-3-ylmethanethiol under basic conditions (e.g., NaOH in dichloromethane) to introduce the thioether group .

Purification : Use column chromatography with gradients of ethyl acetate/hexane.

Q. Optimization Strategies :

  • Vary catalysts (e.g., Pd-based for coupling reactions) and solvents (polar aprotic solvents like DMF may enhance reactivity).
  • Monitor temperature effects: Higher temperatures (80–100°C) may accelerate thioether formation but risk side reactions .

Table 1 : Example Reaction Conditions and Yields

StepReagent/CatalystSolventTemp (°C)Yield (%)
14-Chlorophenylboronic acidTHF6065
2Pyridin-3-ylmethanethiol, NaOHDCMRT72

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For instance, the pyridinylmethyl thioether proton resonates at δ 4.2–4.5 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water mix). Analyze bond angles and packing patterns to confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~358.05 Da).

Q. Key Data :

  • Crystal System : Monoclinic (common for pyridazine derivatives) .
  • Dihedral Angles : Between pyridazine and chlorophenyl rings (~15–25°), indicating partial conjugation .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological targets and mechanism of action of this compound in pharmacological studies?

Methodological Answer :

  • Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to identify potential protein targets based on structural similarity to known bioactive pyridazines .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinase or phosphodiesterase families (common targets for pyridazines) .
    • Cellular Binding : Radioligand displacement assays (e.g., 3H^3H-labeled analogs) to quantify affinity .
  • Pathway Analysis : Transcriptomics/proteomics post-treatment to map affected pathways (e.g., MAPK/ERK) .

Q. Data Contradiction Resolution :

  • If conflicting activity is observed (e.g., varying IC50_{50} across cell lines), validate assay conditions (pH, serum content) and confirm compound stability via HPLC .

Q. How can computational chemistry and reaction path search methods aid in predicting reactivity and designing derivatives?

Methodological Answer :

  • Reactivity Prediction :
    • Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
    • Simulate transition states for key reactions (e.g., thioether formation) to optimize activation energy .
  • Derivative Design :
    • Virtual Libraries : Generate analogs via substituent scrambling (e.g., replacing chlorophenyl with fluorophenyl) and screen for ADMET properties using QSAR models .

Table 2 : Computational Tools for Reaction Design

ToolApplicationExample Output
Gaussian 16DFT calculationsTransition state geometries
AutoDock VinaMolecular dockingBinding poses with target proteins
KNIMEQSAR modelingPredicted logP, solubility

Q. What methodologies are recommended for resolving contradictions in experimental data related to this compound’s activity across different assays?

Methodological Answer :

  • Systematic Replication :
    • Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
    • Cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
  • Data Triangulation :
    • Combine biochemical, cellular, and in silico data to identify outliers. For example, if a compound shows high enzyme inhibition but low cellular activity, check membrane permeability via PAMPA assays .
  • Meta-Analysis :
    • Use statistical tools (e.g., R/Bioconductor) to aggregate data from multiple studies and identify trends .

Q. Case Study :

  • Contradiction : Inconsistent IC50_{50} values in kinase assays.
  • Resolution : Verify ATP concentration (high ATP can skew results) and test against recombinant vs. native kinases .

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